![molecular formula C20H23N3O3S2 B2538043 N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}金刚烷-1-甲酰胺 CAS No. 307509-28-0](/img/structure/B2538043.png)
N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}金刚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a sulfamoyl group, and an adamantane moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用机制
Target of Action
The compound has been tested for analgesic, anti-inflammatory, and antimicrobial activities , suggesting it may interact with targets involved in these biological processes.
Mode of Action
The compound is likely to interact with its targets, leading to changes in their function that result in its analgesic, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
Given its reported biological activities, it may influence pathways related to pain perception, inflammation, and microbial growth .
Result of Action
The molecular and cellular effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE’s action are likely to be diverse, given its analgesic, anti-inflammatory, and antimicrobial activities . These effects could include the modulation of signaling pathways, alteration of cellular functions, and inhibition of microbial growth.
生化分析
Biochemical Properties
The compound N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be responsible for its observed biological activities .
Cellular Effects
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been shown to have effects on various types of cells . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The precise cellular processes affected by this compound and the mechanisms by which it exerts these effects are still being investigated .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE are not well-characterized. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
The subcellular localization of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide typically involves multiple steps. One common method involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction affords 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . The resulting compound can then be treated with an equimolar amount of silver nitrate in ethanol-DMF (2:1) to obtain the corresponding silver salts . Alternatively, sodium salts can be obtained by reacting the compound with sodium methoxide in methanol-DMF (1:1) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and yield maximization, would apply.
化学反应分析
Types of Reactions
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
相似化合物的比较
Similar Compounds
Sulfathiazole: A well-known antimicrobial agent with a similar thiazole-sulfamoyl structure.
Sulfadiazine: Another sulfonamide with antimicrobial properties.
Pyrazole-3-carboxamides: Compounds with similar structural features and biological activities.
Uniqueness
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which is not commonly found in similar compounds. This moiety may contribute to the compound’s enhanced stability and bioavailability, making it a promising candidate for further research and development.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)22-16-1-3-17(4-2-16)28(25,26)23-19-21-5-6-27-19/h1-6,13-15H,7-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNYVCUTWNVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

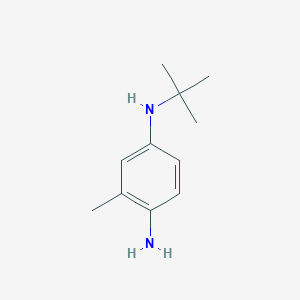
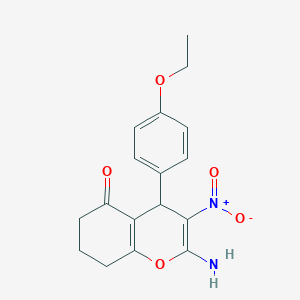
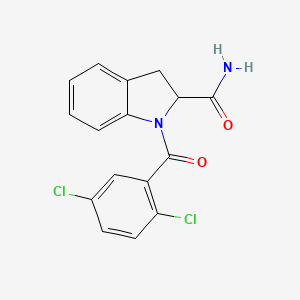
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2537970.png)

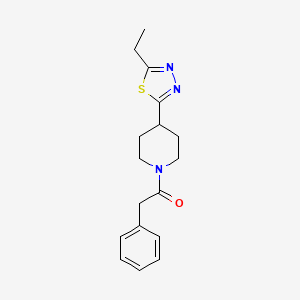
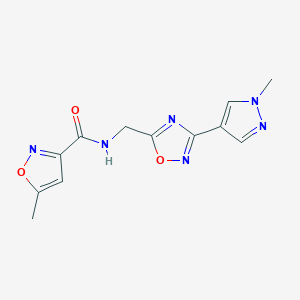
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537978.png)

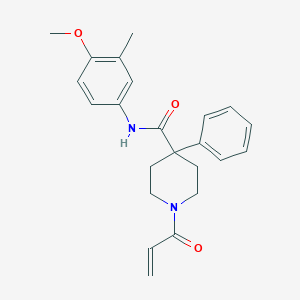
![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![3-[(furan-2-yl)methanesulfonyl]-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2537982.png)
